molecular formula C15H26N2O4 B15220770 tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B15220770
M. Wt: 298.38 g/mol
InChI Key: TZDUFWONBZUKMN-DTIOYNMSSA-N
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Description

tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[25]octane-4-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with a suitable amino acid derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate apart is its unique spiro structure combined with functional groups that offer diverse reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl 7-[(1S)-1-amino-2-methoxy-2-oxoethyl]-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-8-5-10(9-15(17)6-7-15)11(16)12(18)20-4/h10-11H,5-9,16H2,1-4H3/t10?,11-/m0/s1

InChI Key

TZDUFWONBZUKMN-DTIOYNMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(C(=O)OC)N

Origin of Product

United States

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